Precision and Accuracy in Human Plasma Quantification: Method Validation Data
In a validated LC-MS method for the simultaneous determination of antidementia drugs, the use of isotope-labeled internal standards, where available, enabled the quantification of rivastigmine's major metabolite, NAP 226-90, in human plasma with high precision and accuracy. The method achieved trueness between -8.0% and +10.7% and imprecision (repeatability) of 1.1-4.9% across the calibration range [1]. This level of performance is contingent on the use of a well-matched internal standard to correct for analytical variability.
| Evidence Dimension | Method Performance with Isotope-Labeled Internal Standard |
|---|---|
| Target Compound Data | Trueness: -8.0% to +10.7%; Imprecision (repeatability): 1.1-4.9% |
| Comparator Or Baseline | Baseline: Acceptance criteria per FDA guidelines (±15% for QC samples, ±20% at LLOQ) |
| Quantified Difference | Performance well within acceptance criteria; demonstrates fitness-for-purpose for clinical applications. |
| Conditions | 0.5 mL human plasma, solid-phase extraction, LC-MS analysis with single ion monitoring. Calibration range for NAP 226-90: 2 to 300 ng/mL. |
Why This Matters
This data provides quantitative assurance that assays incorporating 3-[1-[Di(methyl-d3)amino]ethyl]phenol as an internal standard can meet stringent regulatory validation requirements for clinical and preclinical studies.
- [1] Noetzli, M., Choong, E., Ansermot, N., & Eap, C. B. (2011). Simultaneous determination of antidementia drugs in human plasma for therapeutic drug monitoring. Therapeutic Drug Monitoring, 33(2), 227-238. View Source
